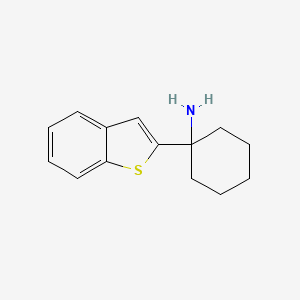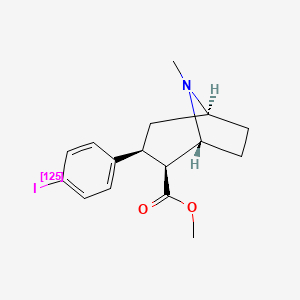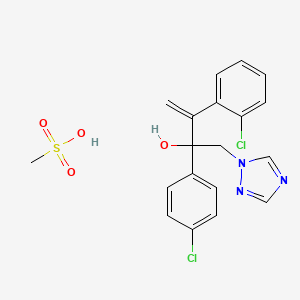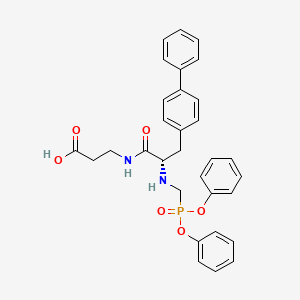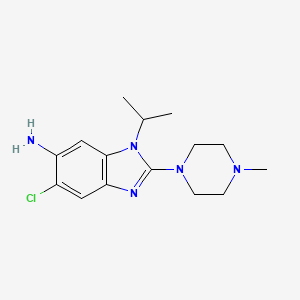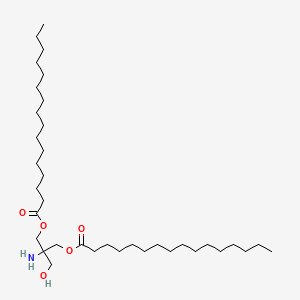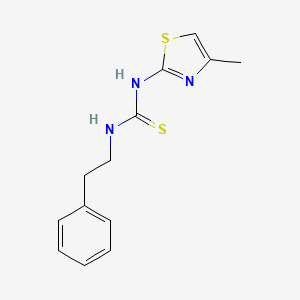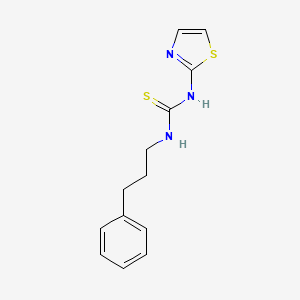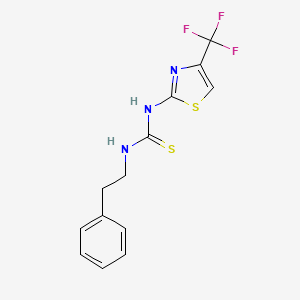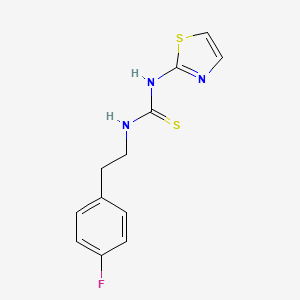
Thiourea, N-(4-ethyl-2-thiazolyl)-N'-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PT-315 is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity.
准备方法
The synthesis of PT-315 typically involves the use of platinum precursors and organic ligands. One common method is the metal-organic chemical deposition technique, which allows for the deposition of platinum nanoparticles onto various support materials. This method involves moderate temperatures and an inert gas supply, resulting in well-dispersed platinum nanoparticles . Industrial production methods often utilize impregnation techniques to achieve high dispersion and optimal physical structure of the platinum on the catalyst surface .
化学反应分析
PT-315 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, in catalytic oxidation reactions, PT-315 can facilitate the conversion of carbon monoxide to carbon dioxide. Common reagents used in these reactions include oxygen and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
PT-315 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, platinum-based compounds like PT-315 are explored for their potential anticancer properties. They can form complexes with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for cancer treatment . Additionally, PT-315 is used in industrial applications for the production of fine chemicals and in environmental applications for pollution control .
作用机制
The mechanism of action of PT-315 involves its interaction with biological molecules, particularly DNA. PT-315 forms covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .
相似化合物的比较
PT-315 can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a similar mechanism of action, PT-315 may exhibit unique properties in terms of its reactivity and stability. For example, cisplatin is known for its high efficacy in cancer treatment but also for its significant side effects. PT-315 may offer a different balance of efficacy and toxicity, making it a valuable addition to the family of platinum-based compounds .
属性
CAS 编号 |
149485-47-2 |
|---|---|
分子式 |
C14H17N3S2 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
1-(4-ethyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H17N3S2/c1-2-12-10-19-14(16-12)17-13(18)15-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,15,16,17,18) |
InChI 键 |
SMLAKAQKPKAWNV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



